molecular formula C12H24N2O3 B3231877 tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1330763-09-1

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3231877
CAS No.: 1330763-09-1
M. Wt: 244.33
InChI Key: IPJFQICBBQIQRT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester, an aminoethyl group, and a hydroxyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of inert gases like nitrogen or argon to prevent oxidation and degradation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the same steps as laboratory synthesis but on a larger scale, with additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce various amine derivatives .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multiple steps, including the protection of functional groups and the use of inert atmospheres to prevent degradation. Common reactions include:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction: The amino group can be reduced to yield various amine derivatives.
  • Substitution: The tert-butyl ester can be replaced with other functional groups.

Medicinal Chemistry

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate is investigated for its potential as a drug development intermediate. It serves as a building block for designing enzyme inhibitors and receptor modulators, which are crucial in treating various diseases.

Case Study:
In a study exploring enzyme inhibitors, this compound was used to create derivatives that showed promising activity against specific targets involved in cancer progression. The derivatives exhibited improved potency compared to existing inhibitors, indicating its potential in therapeutic applications.

Organic Synthesis

This compound acts as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of diverse functional groups, making it valuable in synthetic pathways.

Example:
A synthetic route utilizing this compound led to the successful synthesis of novel piperidine derivatives with enhanced biological activity.

Biochemical Research

The compound is employed in studies of enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it a useful tool for understanding biochemical pathways.

Research Insight:
In biochemical assays, this compound demonstrated the ability to inhibit specific enzymes involved in metabolic processes, providing insights into metabolic regulation and potential therapeutic targets.

Materials Science

In materials science, this compound is utilized in the development of specialty chemicals and materials due to its unique chemical properties.

Application Example:
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced material applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Biological Activity

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Chemical Name : this compound
  • Molecular Formula : C12H23N2O3
  • CAS Number : 109384-19-2

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cellular signaling pathways and potential therapeutic applications.

Research indicates that this compound may interact with specific protein targets involved in cell signaling. For instance, studies have shown that it can influence the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival.

Pharmacological Studies

Recent studies have highlighted the compound's pharmacokinetic properties and its effects on different cell lines:

  • Inhibition of ERK5 : In a study examining its effects on the ERK5 pathway, the compound demonstrated an IC50 value of 77 nM against ERK5 without a transcriptional activation domain (TAD), indicating significant inhibitory potential .
  • Cell Proliferation : The growth inhibition concentration (GI50) for HEK293 cells was found to be approximately 19.6 µM, indicating that while it inhibits kinase activity effectively, higher concentrations are required to affect cell growth substantially .

Table 1: Pharmacokinetic Parameters

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min
Bioavailability (F)42%

This table summarizes key pharmacokinetic parameters obtained from in vivo studies, reflecting the compound's absorption and distribution characteristics.

Table 2: Growth Inhibition Data Across Cell Lines

Cell LineGI50 (µM)
HEK29319.6 ± 0.5
A49822.3 ± 1.5
SJSA-125.0 ± 0.8
MDA-MB-23126.6 ± 1.4

This table illustrates the GI50 values for various cancer cell lines, showcasing the compound's varying effectiveness across different types.

Case Studies

Several research articles have documented the biological activity of this compound:

  • ERK5 Pathway Modulation : A study published in Nature detailed how this compound modulates the ERK5 pathway, leading to both inhibition and paradoxical activation depending on the context .
  • Anticancer Activity : Another investigation focused on its anticancer properties, revealing that while it inhibits certain cancer cell lines effectively, it also shows potential for inducing cellular proliferation under specific conditions .
  • Toxicological Profile : The compound has been classified with specific hazard statements indicating potential toxicity if ingested or upon skin contact, necessitating careful handling in laboratory settings .

Properties

IUPAC Name

tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-9(13)12(16)5-7-14(8-6-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJFQICBBQIQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCN(CC1)C(=O)OC(C)(C)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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